

# An In-depth Technical Guide to 1-Phenylcyclopentanol (C<sub>11</sub>H<sub>14</sub>O)

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## Compound of Interest

Compound Name: 1-Phenylcyclopentanol

Cat. No.: B087942

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-Phenylcyclopentanol**, a tertiary alcohol with the chemical formula C<sub>11</sub>H<sub>14</sub>O. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications, particularly as a crucial intermediate in the synthesis of pharmaceuticals and advanced polymer additives. Spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, are presented to aid in the characterization of this compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and material science who require a thorough understanding of **1-Phenylcyclopentanol**'s chemistry and utility.

## Chemical and Physical Properties

**1-Phenylcyclopentanol** is a colorless to light yellow liquid at room temperature.[1] Its molecular structure, consisting of a phenyl group and a cyclopentanol ring attached to the same carbon atom, imparts a unique combination of aromatic stability and steric hindrance. This structure also provides a reactive hydroxyl group, making it a valuable intermediate for further chemical modifications.[2] The key quantitative properties of **1-Phenylcyclopentanol** are summarized in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of **1-Phenylcyclopentanol**

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	[1][3]
Molecular Weight	162.23 g/mol	[3][4]
CAS Number	10487-96-4	[3]
Appearance	Colorless to light yellow liquid	[5][1]
Boiling Point	277 °C at 760 mmHg	[1][6]
Density	1.093 g/cm <sup>3</sup>	[1][6]
Flash Point	104 °C	[1]
Refractive Index	1.574	[1]
pKa	14.49 ± 0.20 (Predicted)	[5]
LogP (Octanol/Water)	2.44820	[1]
Vapor Pressure	0.00223 mmHg at 25°C	[1]

## Synthesis of 1-Phenylcyclopentanol

The most prevalent method for synthesizing **1-Phenylcyclopentanol** is the Grignard reaction. [2] This reaction involves the nucleophilic addition of a phenylmagnesium halide (a Grignard reagent) to cyclopentanone. The phenyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, **1-Phenylcyclopentanol**.

## Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of **1-Phenylcyclopentanol** from bromobenzene and cyclopentanone.

Materials:

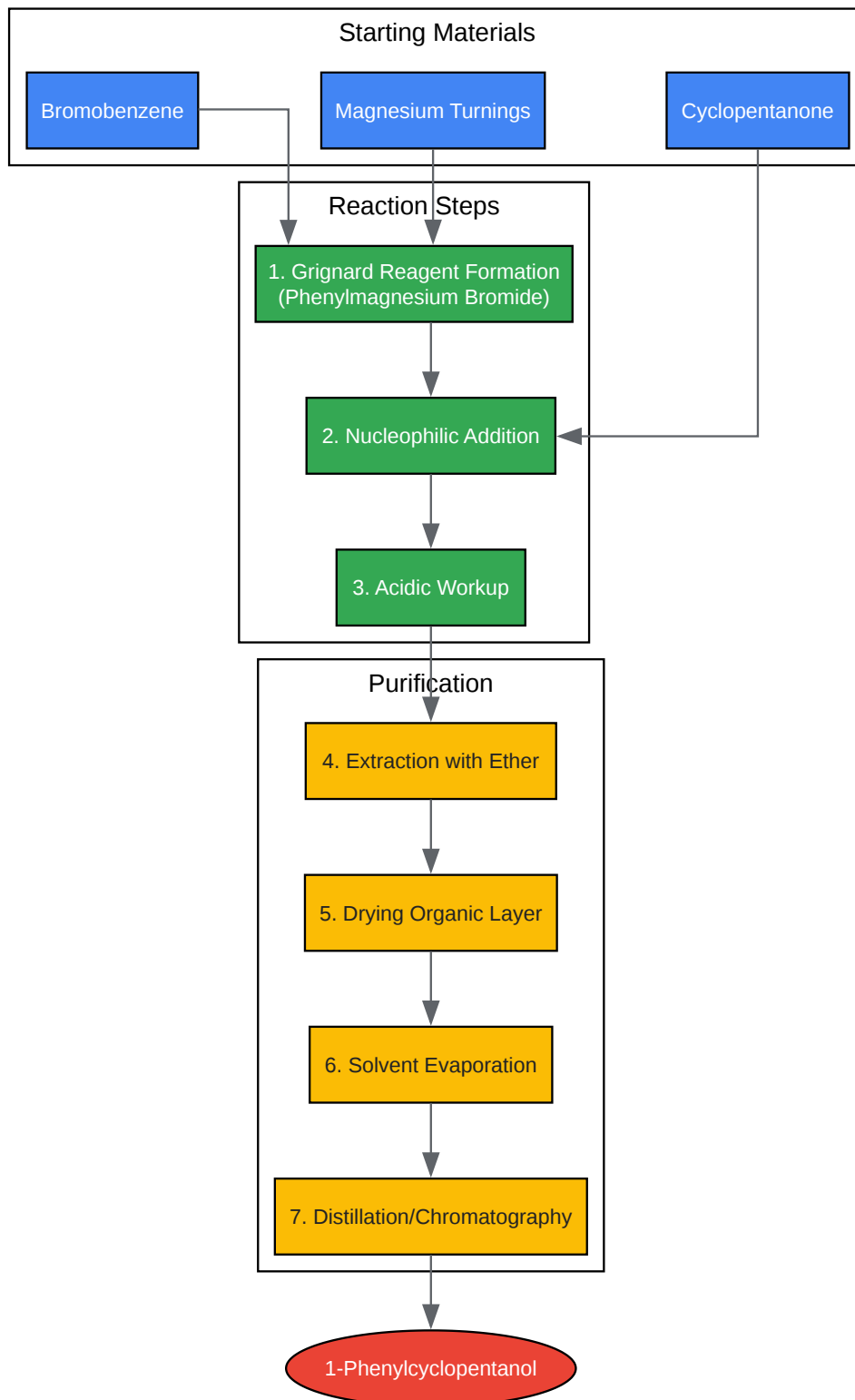
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Bromobenzene
- Cyclopentanone
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution or dilute hydrochloric acid ( $\text{HCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Iodine crystal (as an initiator, optional)

#### Procedure:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing. The mixture is stirred until most of the magnesium has reacted to form phenylmagnesium bromide.
- **Reaction with Cyclopentanone:** The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel while maintaining the low temperature. The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes) and then refluxed for a couple of hours to ensure the reaction goes to completion.<sup>[7]</sup>
- **Workup:** The reaction mixture is cooled and then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.<sup>[7]</sup>
- **Extraction and Purification:** The product is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.<sup>[7]</sup> The solvent is removed under reduced pressure to yield the crude **1-Phenylcyclopentanol**. Further purification can be achieved by distillation or column chromatography.

## Synthesis Workflow for 1-Phenylcyclopentanol

[Click to download full resolution via product page](#)Caption: Synthesis Workflow for **1-Phenylcyclopentanol**.

## Spectroscopic Analysis

The structural elucidation of **1-Phenylcyclopentanol** is confirmed through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **1-Phenylcyclopentanol** exhibits characteristic signals for the aromatic protons of the phenyl group, typically in the range of  $\delta$  7.2-7.5 ppm. The protons on the cyclopentyl ring appear as multiplets in the upfield region, generally between  $\delta$  1.7-2.0 ppm. The hydroxyl proton signal can be observed as a broad singlet, and its chemical shift is dependent on the concentration and solvent.[\[2\]](#)
- $^{13}\text{C}$  NMR: The carbon NMR spectrum shows distinct peaks corresponding to the different carbon environments in the molecule. The quaternary carbon attached to the phenyl group and the hydroxyl group typically appears around  $\delta$  83.4 ppm. The carbons of the phenyl ring resonate in the aromatic region ( $\delta$  125-150 ppm). The methylene carbons of the cyclopentyl ring show signals at approximately  $\delta$  23.9 and  $\delta$  41.8 ppm.[\[2\]](#)

### Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Phenylcyclopentanol** shows a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  162, corresponding to its molecular weight.[\[4\]](#) Common fragmentation patterns involve the loss of water ( $m/z$  144) and the formation of stable carbocations. The base peak is often observed at  $m/z$  133.[\[4\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenylcyclopentanol** displays characteristic absorption bands that confirm its functional groups. A broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring are typically observed around  $3000\text{-}3100\text{ cm}^{-1}$ , while the aliphatic C-H stretches of the cyclopentyl ring appear in the  $2850\text{-}2960\text{ cm}^{-1}$  region. The C=C stretching vibrations of the aromatic ring give rise to peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  range. A strong band corresponding to the C-O stretching of the tertiary alcohol is also present.

## Chemical Reactions of 1-Phenylcyclopentanol

The hydroxyl group of **1-Phenylcyclopentanol** is the primary site of its chemical reactivity, allowing for a variety of transformations. A key reaction is acid-catalyzed dehydration.

## Acid-Catalyzed Dehydration to 1-Phenylcyclopentene

Tertiary alcohols like **1-Phenylcyclopentanol** readily undergo dehydration in the presence of an acid catalyst (e.g., sulfuric acid or phosphoric acid) upon heating to form an alkene. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. The primary product of this reaction is 1-phenylcyclopentene.

## Experimental Protocol: Dehydration of 1-Phenylcyclopentanol

This protocol outlines the dehydration of **1-Phenylcyclopentanol** to 1-phenylcyclopentene.

Materials:

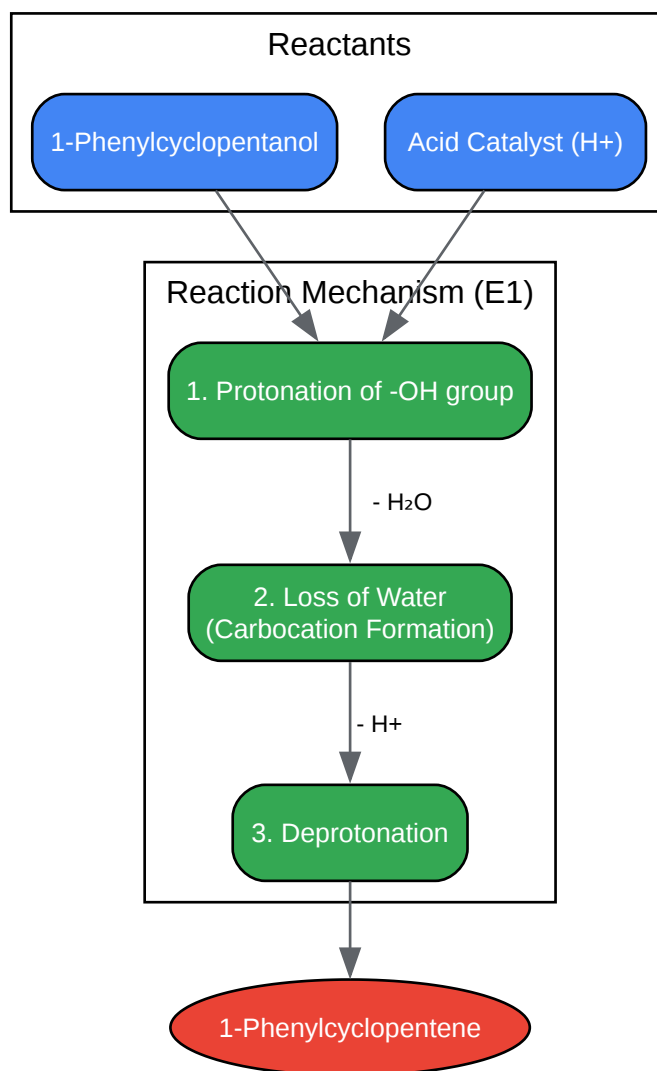
- **1-Phenylcyclopentanol**
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or phosphoric acid ( $\text{H}_3\text{PO}_4$ )
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diethyl ether

Procedure:

- **Reaction Setup:** In a round-bottom flask, place **1-Phenylcyclopentanol** and a catalytic amount of concentrated sulfuric acid or phosphoric acid.
- **Dehydration:** The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

- Purification: The ether extract is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate and filtered. The solvent is evaporated to give the crude product, 1-phenylcyclopentene. Further purification can be achieved by distillation under reduced pressure.

## Dehydration of 1-Phenylcyclopentanol



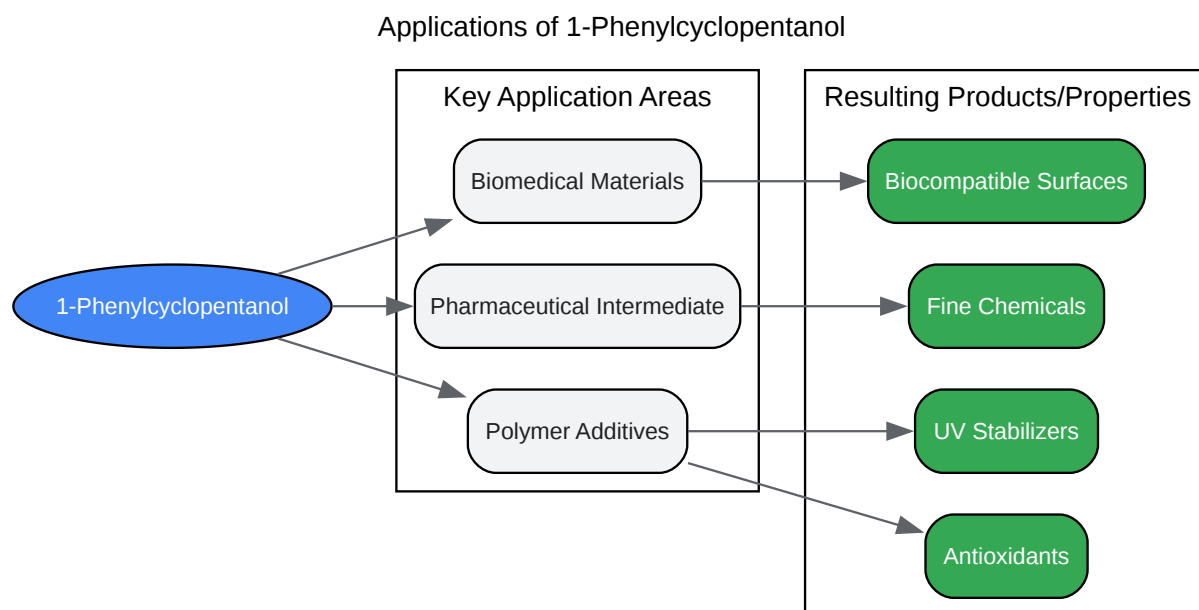
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Caption: Dehydration of **1-Phenylcyclopentanol**.

## Applications

**1-Phenylcyclopentanol** serves as a versatile intermediate in various fields, most notably in polymer science and the synthesis of fine chemicals.

- **Polymer Additives:** It is a precursor for a range of functional polymer additives.[2] Its derivatives can act as potent antioxidants by scavenging free radicals, thereby preventing the oxidative degradation of polymers.[2] The phenyl group in its structure provides UV absorption capabilities, making its derivatives useful as UV stabilizers that protect polymers from degradation by sunlight.[2]
- **Chemical Intermediate:** Due to its reactive hydroxyl group, **1-Phenylcyclopentanol** is a valuable building block in organic synthesis. It is used in the preparation of other functional materials and pharmaceuticals.[1]
- **Biomedical Applications:** Researchers are exploring derivatives of **1-Phenylcyclopentanol** for creating biocompatible surfaces on polymers, which could be beneficial for medical implants and drug delivery systems.[2]



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Caption: Applications of **1-Phenylcyclopentanol**.



## Safety Information

**1-Phenylcyclopentanol** should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**1-Phenylcyclopentanol** is a chemical compound of significant interest due to its versatile reactivity and its role as a precursor in various industrial applications. Its synthesis via the Grignard reaction is a well-established and efficient method. The ability to undergo further chemical transformations, such as dehydration, makes it a valuable intermediate for producing a range of other compounds. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

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